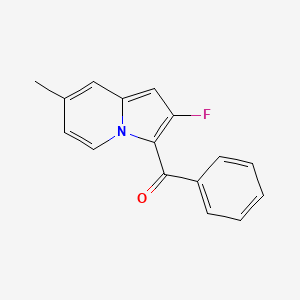![molecular formula C20H24N2O2 B12603399 2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane CAS No. 874918-38-4](/img/structure/B12603399.png)
2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane is a bicyclic organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a diazabicyclo[2.2.2]octane core. This compound is known for its nucleophilic properties and is widely used in organic synthesis and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane typically involves the reaction of 4-methoxybenzyl chloride with 1,4-diazabicyclo[2.2.2]octane (DABCO) under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is typically isolated by distillation or crystallization.
化学反应分析
Types of Reactions
2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学研究应用
2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including the Baylis-Hillman reaction and Michael addition.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane involves its nucleophilic properties. The compound acts as a nucleophile in various reactions, attacking electrophilic centers in substrates. This nucleophilicity is attributed to the presence of the diazabicyclo[2.2.2]octane core, which stabilizes the transition state and facilitates the reaction .
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar compound with a simpler structure, used as a catalyst and reagent in organic synthesis.
Quinuclidine: Another bicyclic compound with similar nucleophilic properties but a different structure.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with applications in drug discovery.
Uniqueness
2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane is unique due to the presence of methoxyphenyl groups, which enhance its reactivity and provide additional functionalization sites. This makes it more versatile in various chemical reactions compared to its simpler counterparts.
属性
CAS 编号 |
874918-38-4 |
|---|---|
分子式 |
C20H24N2O2 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
2,3-bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C20H24N2O2/c1-23-19-11-7-17(8-12-19)21-15-3-5-16(6-4-15)22(21)18-9-13-20(24-2)14-10-18/h7-16H,3-6H2,1-2H3 |
InChI 键 |
QEPSETNZOOOABI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C3CCC(N2C4=CC=C(C=C4)OC)CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)-](/img/structure/B12603320.png)
![Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)-](/img/structure/B12603323.png)
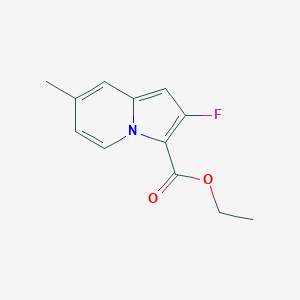
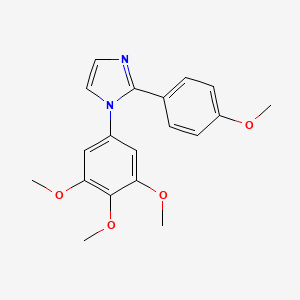
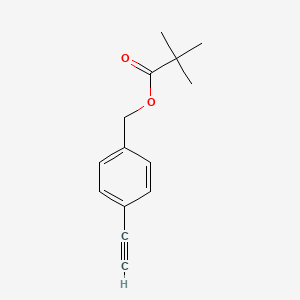

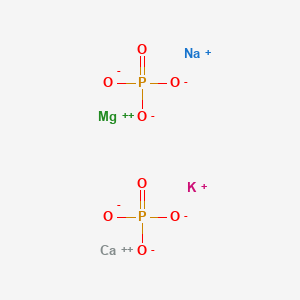
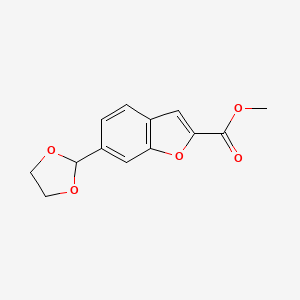

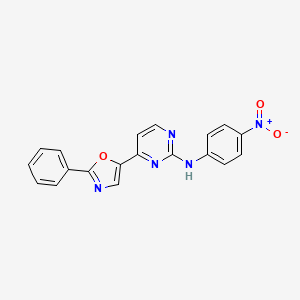
propanedinitrile](/img/structure/B12603381.png)
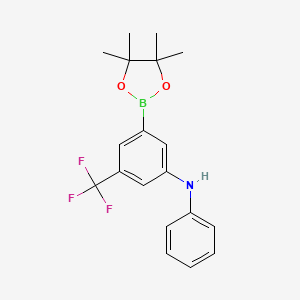
propanedinitrile](/img/structure/B12603389.png)
